

A Technical Guide to 2-Chloro-5-hydrazinylpyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Chloro-5-hydrazinylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **2-Chloro-5-hydrazinylpyridine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related isomer, 5-Chloro-2-hydrazinylpyridine, for comparative purposes. The guide details its chemical and physical characteristics, a proposed synthesis protocol, and its potential role as a building block for novel therapeutic agents.

Core Chemical and Physical Properties

2-Chloro-5-hydrazinylpyridine is a pyridine derivative containing both a chloro and a hydrazinyl functional group. These groups make it a versatile intermediate for creating more complex molecules.^[1] While specific experimental data for this compound is scarce, its properties can be estimated through computational methods. For reference, experimental data for the isomer 5-Chloro-2-hydrazinylpyridine is provided.

Property	Value (2-Chloro-5-hydrazinylpyridine)	Value (Isomer: 5-Chloro-2-hydrazinylpyridine)
Molecular Formula	C ₅ H ₆ ClN ₃ [1]	C ₅ H ₆ ClN ₃ [2]
Molecular Weight	143.57 g/mol [1]	143.57 g/mol
IUPAC Name	(6-chloropyridin-3-yl)hydrazine[1]	(5-chloro-2-pyridinyl)hydrazine[2]
CAS Number	145934-89-0[1]	27032-63-9[2]
Canonical SMILES	<chem>C1=CC(=NC=C1NN)Cl</chem> [1]	<chem>C1=CC(=C(C=N1)Cl)NN</chem> [2]
Melting Point	Data not available	124-125 °C[3]
Topological Polar Surface Area	50.9 Å ² (Computed)[1]	50.9 Å ² (Computed)
Solubility	Data not available	Soluble in Methanol[3]

Experimental Protocols

2.1. Proposed Synthesis of 2-Chloro-5-hydrazinylpyridine

This protocol describes a plausible method for the synthesis of **2-Chloro-5-hydrazinylpyridine** via nucleophilic aromatic substitution, adapted from procedures for analogous compounds.[4] [5] The synthesis involves the reaction of 2,5-dichloropyridine with hydrazine hydrate.

Materials and Equipment:

- 2,5-dichloropyridine
- Hydrazine hydrate (80% solution in water)
- Pyridine (as solvent)
- Dichloromethane (DCM)
- 1 M Sodium Hydroxide (NaOH) solution
- Water (deionized)

- Magnesium Sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

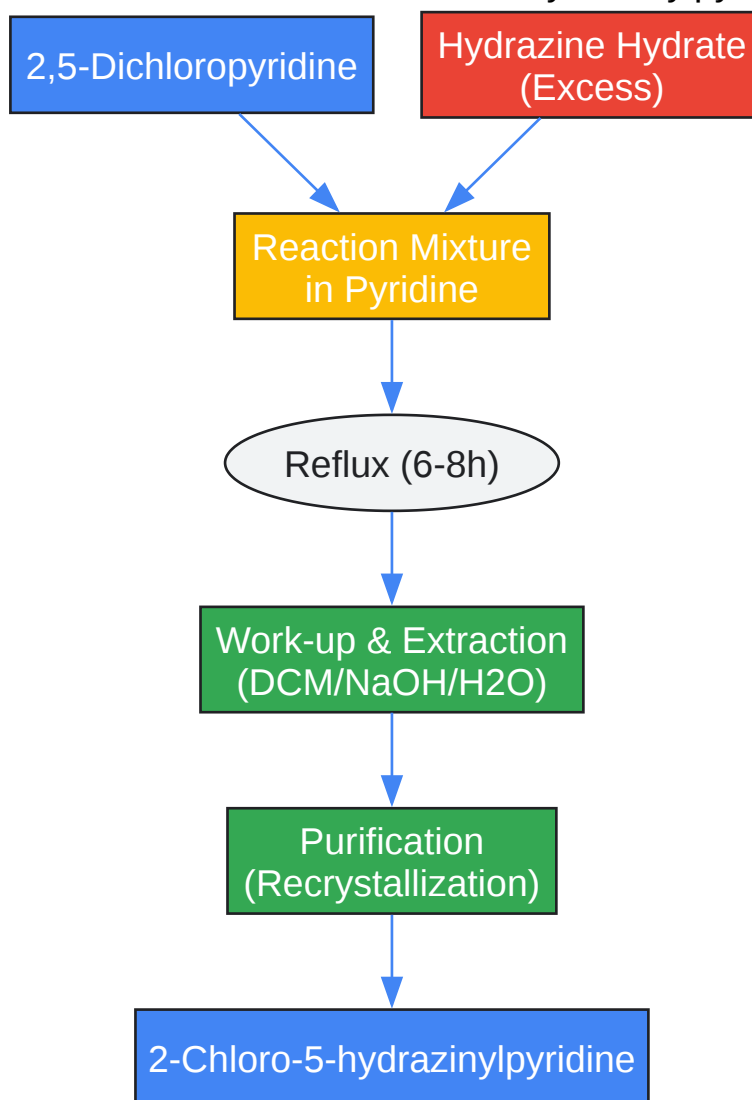
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in pyridine.
- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (approximately 20-30 equivalents) slowly. The large excess of hydrazine hydrate helps to favor the monosubstitution product and minimize the formation of bis-hydrazinyl derivatives.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 115-120 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:**
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the pyridine solvent under reduced pressure using a rotary evaporator.
 - Dissolve the resulting residue in dichloromethane (DCM).
 - Transfer the DCM solution to a separatory funnel and wash with 1 M aqueous NaOH solution to remove any unreacted starting material and acidic byproducts.
 - Subsequently, wash the organic layer with water (3 times) to remove residual NaOH and hydrazine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **2-Chloro-5-hydrazinylpyridine** can be further purified by recrystallization or column chromatography to obtain the final product.

Visualized Workflows and Pathways

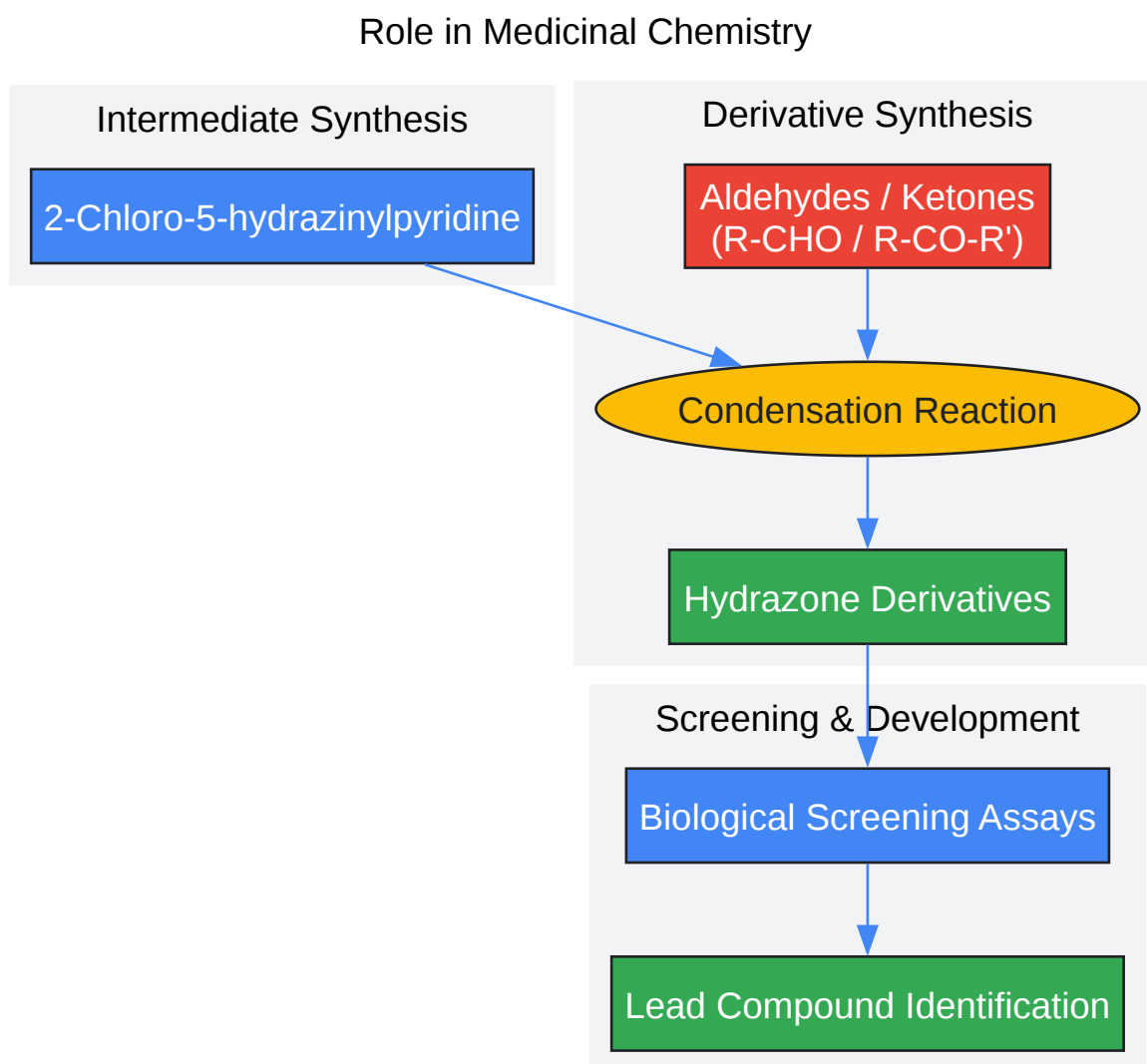
The following diagrams illustrate the synthesis workflow and a conceptual application of **2-Chloro-5-hydrazinylpyridine** in drug discovery.

Synthesis Workflow for 2-Chloro-5-hydrazinylpyridine



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Caption: Proposed synthesis route from 2,5-dichloropyridine.

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Caption: Conceptual workflow for developing bioactive hydrazones.

Biological Context and Applications

Hydrazinylpyridines are important scaffolds in pharmaceutical development. The hydrazine moiety is a key functional group that can react with aldehydes and ketones to form hydrazones, a class of compounds known for a wide spectrum of biological activities.

- **Pharmaceutical Intermediate:** **2-Chloro-5-hydrazinylpyridine** serves as a crucial building block for synthesizing more complex molecules.[6][7] The chlorine atom can be displaced via nucleophilic substitution, and the hydrazine group allows for the formation of hydrazones, providing a versatile platform for creating diverse chemical libraries.
- **Antimicrobial and Antimalarial Potential:** While direct biological data on **2-Chloro-5-hydrazinylpyridine** is limited, derivatives of the related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, have been synthesized and shown to possess potential antimicrobial and antimalarial effects in preliminary studies.[8]
- **Anticancer Research:** Hydrazine-based compounds and their derivatives are actively being investigated in cancer therapy.[6] Their mechanisms of action can include enzyme inhibition and interfering with cell cycle progression. The **2-Chloro-5-hydrazinylpyridine** scaffold represents a starting point for the development of novel anticancer agents.

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